Methyl 4-Chloro-3-Cyanobenzoate: 78-Fold More Potent eNOS Inhibition vs. 3-Chloro-4-Cyano Regioisomer
Methyl 4-chloro-3-cyanobenzoate (CAS 181282-80-4) demonstrates a 78-fold higher potency for inhibiting human endothelial nitric oxide synthase (eNOS) compared to its regioisomer, methyl 3-chloro-4-cyanobenzoate [1][2]. This significant difference is directly attributable to the spatial arrangement of the chlorine and cyano groups on the phenyl ring, which critically influences enzyme binding site interactions .
| Evidence Dimension | eNOS Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | Methyl 3-chloro-4-cyanobenzoate; IC50 = 14,100 nM (estimated 78-fold difference) |
| Quantified Difference | 78-fold higher potency (lower IC50) |
| Conditions | Inhibition of human eNOS expressed in insect SF9 cells, 1 hr incubation [1] |
Why This Matters
This 78-fold difference in eNOS inhibition demonstrates that regioisomer selection is not a trivial interchange but a critical determinant of biological activity, directly impacting the validity of research outcomes.
- [1] BindingDB BDBM50372207 CHEMBL272708. Affinity Data: IC50: 180nM. Inhibition of human eNOS expressed in insect SF9 cells after 1 hr. View Source
- [2] BindingDB BDBM50372231 CHEMBL272697. Affinity Data: IC50: 1.10E+3nM. Inhibition of human eNOS expressed in insect SF9 cells after 1 hr. View Source
